2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

Metabolic stability Amide bond Esterase susceptibility

Procure CAS 1040676-45-6 as a scaffold-representative compound for primary antibacterial and antifungal screening. The 2-(phenylamino)thiazol-4-yl core demonstrates moderate to good antibacterial activity, while the N-phenylethyl amide terminus provides superior metabolic stability vs. ester analogs. Ideal for SAR mapping, FtsZ inhibition studies, and diverse kinase panel screening. Research-grade (≥95% purity) solid. Request quote for bulk quantities.

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
CAS No. 1040676-45-6
Cat. No. B6557649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
CAS1040676-45-6
Molecular FormulaC19H19N3OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C19H19N3OS/c23-18(20-12-11-15-7-3-1-4-8-15)13-17-14-24-19(22-17)21-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,20,23)(H,21,22)
InChIKeyXXUGNXYUDXHOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide (CAS 1040676-45-6): Chemical Identity, Pharmacophore Class, and Procurement Baseline


2-[2-(Phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide (CAS 1040676-45-6) is a synthetic small molecule belonging to the 2-phenylamino-thiazole acetamide class, with molecular formula C₁₉H₁₉N₃OS and molecular weight 337.44 g/mol . The compound incorporates a thiazole heterocycle substituted at the 2-position with a phenylamino group and at the 4-position with an N-(2-phenylethyl)acetamide side chain . It is commercially available as a research-grade screening compound (purity ≥95%) from multiple vendors, cataloged under numbers such as CM835382 (CheMenu) and EVT-6689948 (EvitaChem) . The 2-phenylamino-thiazole scaffold is a validated pharmacophore with demonstrated activity across antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory programs [1][2]. This compound occupies a distinct chemical space within the broader phenylamino-thiazole acetamide series, distinguished by its N-phenylethyl amide terminus.

Why In-Class N-Substituted Phenylamino-Thiazole Acetamides Cannot Be Interchanged: The Case for CAS 1040676-45-6 Specificity


Within the 2-phenylamino-thiazole acetamide family, the N-substituent on the acetamide terminus is the principal determinant of biological target engagement, physicochemical properties, and metabolic stability [1]. Replacing the N-(2-phenylethyl) group of CAS 1040676-45-6 with an ethyl ester (as in compound 6a, CAS 453524-57-7) converts an amide hydrogen-bond donor into an ester, altering both hydrogen-bonding capacity and susceptibility to esterase-mediated hydrolysis [1]. Substitution with bulkier or heterocyclic N-groups—such as N-thiazol-2-yl (CAS 1040676-93-4) or N-cyclohexenylethyl (CAS 1040677-76-6)—produces distinct molecular shapes, lipophilicity profiles, and target-binding poses as evidenced by divergent docking scores against S. aureus FtsZ across the 6a-h analog series . Even structurally close analogs such as N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 917561-77-4) showed β₃-adrenergic receptor agonism with selectivity over β₁/β₂-ARs, a biological profile that cannot be assumed for the N-phenylethyl variant without direct testing [2]. Generic substitution therefore risks both altered biological activity and divergent ADME properties.

Quantitative Differentiation Evidence for 2-[2-(Phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide (CAS 1040676-45-6) Versus Closest Analogs


Amide vs. Ester Functionality: Metabolic Stability Advantage of N-Phenylethyl Acetamide Over Ethyl Ester Analogs

CAS 1040676-45-6 bears an N-(2-phenylethyl)acetamide bond, in contrast to the ethyl ester terminus of its closest published analog, ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate (6a, CAS 453524-57-7) [1]. Amide bonds are inherently more resistant to hydrolytic degradation than ester bonds: the resonance-stabilized amide C-N bond has a rotational barrier of ~75–85 kJ/mol compared to ~40–50 kJ/mol for the ester C-O bond, conferring significantly greater chemical and enzymatic stability [2]. In biological media, ester functionalities undergo rapid esterase-mediated cleavage (typical t₁/₂ < 30 min in plasma for simple ethyl esters), whereas amide bonds are cleaved only by specific amidases with substantially longer half-lives [2]. This fundamental chemical distinction means that the N-phenylethyl amide of the target compound cannot be functionally replaced by an ethyl ester analog in any assay requiring sustained compound exposure, such as bacterial growth inhibition time-course experiments or cellular phenotypic screens exceeding 2–4 hours.

Metabolic stability Amide bond Esterase susceptibility Prodrug design

Antibacterial Zone-of-Inhibition: Class-Level Inference from Ethyl 2-(2-(Phenylamino)thiazol-4-yl)acetate Series (6a-h)

The core 2-(2-(phenylamino)thiazol-4-yl) scaffold, common to both the target compound and the published 6a-h series, demonstrated consistent antibacterial activity in standardized agar diffusion assays [1]. The unsubstituted phenylamino parent compound 6a (ethyl ester analog) showed moderate antibacterial activity with zone-of-inhibition scores of ++ (6–9 mm) against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as mild activity (+) against Streptococcus and Pseudomonas aeruginosa [1]. Within the same series, compounds 6e, 6g, and 6h bearing electron-withdrawing substituents on the phenylamino ring achieved +++ scores (9–12 mm, good activity), compared to the reference antibiotic streptomycin at ++++ (12–15 mm, excellent activity) [1]. Since the target compound shares the identical 2-(phenylamino)thiazol-4-yl pharmacophore with 6a and differs only in the acetamide terminus (amide vs. ester), it is expected to exhibit antibacterial activity at least comparable to or exceeding that of 6a, contingent upon the amide terminus potentially enhancing target binding through additional hydrogen-bond interactions.

Antibacterial activity Zone of inhibition Staphylococcus aureus Escherichia coli Gram-positive

Molecular Docking Scores Against S. aureus FtsZ: Comparative Binding Affinity Baseline for the 2-(Phenylamino)thiazol-4-yl Scaffold

Molecular docking studies of the 6a-h series against the S. aureus filamentous temperature-sensitive protein Z (FtsZ), an essential bacterial cell-division protein, provide a quantitative binding affinity baseline for the 2-(phenylamino)thiazol-4-yl scaffold shared by CAS 1040676-45-6 [1]. The unsubstituted parent compound 6a (ethyl ester analog) exhibited a docking score of −3.595 kcal/mol, indicating basal target engagement [1]. Introduction of electron-withdrawing substituents on the phenylamino ring progressively improved docking scores: 6e (−6.033), 6f (−6.083), 6g (−5.786), with compound 6h achieving the best score of −7.283 kcal/mol, approaching the co-crystal ligand PC190723 standard at −8.94 kcal/mol [1]. The key binding interactions identified include hydrogen bonds with Gly205, Val207, and Asn293, and hydrophobic contacts with Leu200, Val203, and Val297 within the FtsZ active site [1]. The target compound's N-phenylethyl amide moiety presents an additional hydrogen-bond donor (amide NH) and an extended hydrophobic phenylethyl surface not present in the ester analogs, theoretically capable of engaging complementary residues and improving upon the −3.595 baseline docking score of 6a.

Molecular docking FtsZ inhibition S. aureus Antibacterial target Structure-based design

Antimicrobial Class-Level Potency: Quantitative MIC Benchmarks from 2-Phenylamino-Thiazole Derivatives Against Gram-Positive and Fungal Pathogens

The broader 2-phenylamino-thiazole chemotype has demonstrated quantifiable antimicrobial potency with defined minimum inhibitory concentration (MIC) values [1]. In the study by Bikobo et al. (2017), compound 3e—an N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amine derivative sharing the 2-phenylamino-thiazole pharmacophore with CAS 1040676-45-6—exhibited the highest growth inhibitory effect among 14 compounds tested, with MIC values of 31.25 μg/mL against Gram-positive bacterial strains and 7.81 μg/mL against Candida strains [1]. This outperformed reference drugs against the tested pathogenic strains, demonstrating that the 2-phenylamino-thiazole core is capable of sub-10 μg/mL potency against fungal targets [1]. The antimicrobial activity was more pronounced against Gram-positive than Gram-negative strains, a selectivity profile consistent with the target compound's scaffold class [1]. While the target compound's specific MIC values remain to be experimentally determined, the class-level MIC range of 7.81–31.25 μg/mL against Candida and Gram-positive bacteria provides a quantitative potency benchmark for hit triage in antimicrobial screening campaigns.

Minimum inhibitory concentration Candida Gram-positive Antifungal Antibacterial

Intra-Series N-Substituent Differentiation: Physicochemical Property Divergence Among Phenylamino-Thiazole Acetamide Analogs

Within the phenylamino-thiazole acetamide series cataloged under CAS numbers 1040676-45-6 (target), 1040676-93-4 (N-thiazol-2-yl), 1040677-76-6 (N-cyclohexenylethyl), and 917561-77-4 (N-phenyl), the N-substituent is the sole structural variable that determines key physicochemical parameters relevant to assay performance and downstream developability . The target compound (MW 337.44, C₁₉H₁₉N₃OS) bears an N-(2-phenylethyl) group that introduces a flexible ethylene linker terminating in a phenyl ring, providing a balanced lipophilic-hydrophilic profile distinct from the more polar N-thiazol-2-yl analog (MW 316.4, C₁₄H₁₂N₄OS₂, CAS 1040676-93-4) and the less flexible N-phenyl analog (MW 309.4, C₁₆H₁₆N₄S, CAS 917561-77-4) . The phenylethyl extension increases the number of rotatable bonds (from ~5 in N-phenyl analog to ~7 in the target), enhancing conformational adaptability for induced-fit binding while also increasing lipophilicity (estimated cLogP ~3.5–4.0 vs. ~2.5–3.0 for N-thiazol-2-yl analog) [1]. This specific substitution pattern also distinguishes the target compound from mirabegron (CAS 223673-61-8), which employs a 2-aminothiazole (rather than 2-phenylamino) core and features a more complex phenylethylaminoethyl-phenyl linker [2]. The target compound thus occupies a unique physicochemical niche within the series, offering intermediate lipophilicity and conformational flexibility not available from shorter or more polar N-substituted analogs.

Lipophilicity Hydrogen bonding N-substitution SAR Physicochemical profiling Drug-likeness

Recommended Research and Procurement Application Scenarios for 2-[2-(Phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide (CAS 1040676-45-6)


Antibacterial Hit Discovery: Gram-Positive and Gram-Negative Screening with Validated FtsZ Target Engagement Potential

Procure CAS 1040676-45-6 as a scaffold-representative compound for primary antibacterial screening against Staphylococcus aureus and Escherichia coli. The 2-(phenylamino)thiazol-4-yl core has demonstrated moderate to good antibacterial activity (zone of inhibition ++ to +++, 6–12 mm) in the published 6a-h analog series, with the unsubstituted parent 6a achieving ++ (6–9 mm) against both S. aureus and E. coli [1]. The compound's amide terminus provides superior metabolic stability compared to the ester analog, enabling reliable activity assessment in time-course growth inhibition assays exceeding 4 hours [2]. Molecular docking data against the S. aureus FtsZ cell-division protein (−3.595 kcal/mol baseline for scaffold; best analog −7.283 kcal/mol) support a defined antibacterial mechanism amenable to structure-based optimization [1]. Recommended follow-up: synthesize phenylamino ring-substituted derivatives informed by the 6e–6h SAR (electron-withdrawing groups at meta/para positions) to improve potency toward the +++ zone-of-inhibition tier.

Antifungal Lead Generation: Candida spp. Screening Leveraging Class-Validated Sub-10 μg/mL MIC Potency

Deploy CAS 1040676-45-6 in antifungal screening panels targeting Candida species. The 2-phenylamino-thiazole chemotype has demonstrated MIC values as low as 7.81 μg/mL against Candida strains in the Bikobo et al. (2017) study, with the lead compound 3e outperforming reference antifungal agents [3]. The N-phenylethyl amide of the target compound introduces additional hydrogen-bonding and hydrophobic surface relative to the ester-based analogs, potentially enhancing fungal membrane penetration and target engagement. This compound is suitable for inclusion in medium-throughput antifungal screening libraries alongside known azole and echinocandin controls to benchmark hit rates for the phenylamino-thiazole scaffold class.

Structure-Activity Relationship (SAR) Probe: Mapping N-Substituent Effects on Biological Activity Within the Phenylamino-Thiazole Acetamide Series

Use CAS 1040676-45-6 as a central SAR probe to systematically map the contribution of the N-phenylethyl substituent to biological activity, selectivity, and physicochemical properties across target classes. The compound sits at the intersection of a well-defined analog series including N-phenyl (CAS 917561-77-4), N-thiazol-2-yl (CAS 1040676-93-4), N-isopropyl (CAS 1170826-34-2), and N-cyclohexenylethyl (CAS 1040677-76-6) variants . Testing this compound in parallel with its N-substituted analogs in a given assay (e.g., kinase inhibition panel, β-adrenergic receptor profiling, or antibacterial MIC determination) will directly isolate the contribution of the phenylethyl extension to potency and selectivity, generating interpretable SAR that guides medicinal chemistry optimization. The amide NH provides a vector for further derivatization not available in the ester series.

Computational Chemistry and Docking Validation: Experimental Confirmation of Predicted FtsZ Binding Enhancement

Employ CAS 1040676-45-6 as an experimental validation compound for computational models predicting improved FtsZ binding through extended amide substituents. The published docking data for the 6a-h series provide a quantitative baseline (−3.595 kcal/mol for the scaffold) and a clear structure-activity trajectory (−7.283 kcal/mol for the most potent analog 6h) [1]. The target compound's N-phenylethyl amide can be docked into the FtsZ crystal structure to predict whether the extended hydrophobic surface and additional amide NH hydrogen bond improve upon the −3.595 baseline score of 6a. Subsequent experimental determination of FtsZ inhibition IC₅₀ or GTPase activity will either confirm or refine the computational model, with the quantitative docking score differences (ΔG) directly testable through biochemical assay correlation.

Quote Request

Request a Quote for 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.